2-(Benzyloxy)-3-bromobenzoic acid
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Description
2-(Benzyloxy)-3-bromobenzoic acid is a chemical compound with the molecular formula C14H12O3 . It is used in laboratory chemicals . The compound is also known as 2-Benzyloxybenzoic acid .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-3-bromobenzoic acid involves several steps. One method involves the use of strong base for the deprotonation of the alcohol and subsequent reaction with benzyl bromide . Another method involves the use of boron reagents for Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-3-bromobenzoic acid consists of a benzene ring with a benzyloxy group and a bromo group attached to it . The average mass of the molecule is 228.243 Da and the monoisotopic mass is 228.078644 Da .Chemical Reactions Analysis
The chemical reactions involving 2-(Benzyloxy)-3-bromobenzoic acid include the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Safety And Hazards
2-(Benzyloxy)-3-bromobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
3-bromo-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDRDTLJNVCGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-3-bromobenzoic acid |
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